Rilapladib

Description

Properties

IUPAC Name |

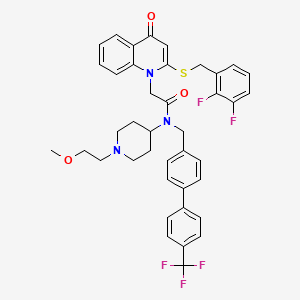

2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBGCSGCRSCFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38F5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194281 | |

| Record name | Rilapladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412950-08-4 | |

| Record name | Rilapladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412950-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilapladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilapladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilapladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILAPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rilapladib's Mechanism of Action in Atherosclerosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilapladib is a selective, orally administered inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis. By targeting Lp-PLA2, this compound aims to mitigate the pro-inflammatory and pro-atherogenic downstream effects of its enzymatic activity within the arterial wall. This technical guide provides a comprehensive overview of the mechanism of action of this compound in atherosclerosis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Lp-PLA2 and its Role in Atherosclerosis

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL) cholesterol.[1] Within the arterial intima, LDL particles can become oxidized (oxLDL), a key initiating event in atherogenesis. Lp-PLA2 preferentially hydrolyzes oxidized phospholipids on the surface of these oxLDL particles, generating two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFAs).[2]

These products contribute to multiple stages of atherosclerotic plaque development and destabilization through various mechanisms:

-

Monocyte Chemoattraction and Macrophage Activation: Lyso-PC is a potent chemoattractant for monocytes, recruiting them to the arterial intima where they differentiate into macrophages.[3]

-

Foam Cell Formation: Macrophages internalize oxLDL, becoming lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[4]

-

Induction of Apoptosis: Lyso-PC and ox-NEFAs can induce apoptosis in macrophages and smooth muscle cells, contributing to the formation of a necrotic core within the plaque.[2]

-

Endothelial Dysfunction: These mediators can impair endothelial function, further promoting the inflammatory cascade.

-

Plaque Instability: The accumulation of inflammatory cells, foam cells, and a necrotic core, coupled with the degradation of the fibrous cap, leads to plaque instability and an increased risk of rupture, which can trigger acute cardiovascular events such as myocardial infarction and stroke.[2]

This compound's Core Mechanism: Inhibition of Lp-PLA2

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of Lp-PLA2.[5] By binding to the active site of the enzyme, this compound prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of Lyso-PC and ox-NEFAs.[5] This targeted inhibition is hypothesized to interrupt the inflammatory cascade at a critical point, leading to a reduction in plaque inflammation and potentially promoting plaque stability.

dot

Figure 1: this compound's inhibition of the Lp-PLA2 signaling pathway in atherosclerosis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound and its structural analog, Darapladib, has been evaluated in numerous preclinical and clinical trials. The following tables summarize key quantitative findings from these studies.

Table 1: Lp-PLA2 Inhibition

| Compound | Study | Dose | Duration | Lp-PLA2 Inhibition (%) | Reference |

| This compound | Phase I | 250 mg daily | 14 days | ~96% | [6] |

| Darapladib | Phase II | 160 mg daily | 12 weeks | ~66% | [7] |

| Darapladib | IBIS-2 | 160 mg daily | 12 months | 59% | [8] |

Table 2: Effects on Inflammatory Biomarkers

| Compound | Study | Dose | Duration | Biomarker | Change | p-value | Reference |

| Darapladib | Phase II | 160 mg daily | 12 weeks | IL-6 | -12.3% | 0.028 | [7] |

| Darapladib | Phase II | 160 mg daily | 12 weeks | hs-CRP | -13.0% | 0.15 | [7] |

| Darapladib | STABILITY | 160 mg daily | Median 3.7 years | hs-CRP | No significant change | N/A | [9] |

Table 3: Effects on Plaque Composition and Volume (Imaging Studies)

| Compound | Study | Imaging Modality | Endpoint | Result | p-value | Reference |

| This compound | NCT00695305 | FDG-PET/CT | Plaque Inflammation (TBR) | No significant difference vs. placebo | N/A | [5] |

| Darapladib | IBIS-2 | IVUS-VH | Necrotic Core Volume | Halted progression vs. placebo | 0.012 | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and other Lp-PLA2 inhibitors.

Measurement of Lp-PLA2 Activity (PLAC® Test)

The PLAC® Test is a colorimetric enzymatic assay used for the quantitative determination of Lp-PLA2 activity in serum or plasma.

-

Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. Lp-PLA2 hydrolyzes this substrate at the sn-2 position, releasing 4-nitrophenol, a colored product. The rate of 4-nitrophenol formation is directly proportional to the Lp-PLA2 activity in the sample.[3]

-

Procedure:

-

Sample Collection and Preparation: Serum or EDTA plasma is collected from the patient. Samples should be separated from cells promptly.[10]

-

Assay Reaction: A defined volume of the sample is incubated with the substrate solution in a temperature-controlled cuvette of an automated clinical chemistry analyzer.

-

Detection: The change in absorbance at 405 nm is monitored spectrophotometrically over a specific time interval.[3]

-

Quantification: The rate of change in absorbance is used to calculate the Lp-PLA2 activity, typically expressed in nmol/min/mL. A standard curve is generated using calibrators with known Lp-PLA2 activity.[3]

-

dot

Figure 2: Workflow for the measurement of Lp-PLA2 activity using the PLAC® Test.

Assessment of Plaque Inflammation using 18F-FDG PET/CT

18F-Fluorodeoxyglucose (FDG) Positron Emission Tomography/Computed Tomography (PET/CT) is a non-invasive imaging technique used to assess metabolic activity, which is elevated in inflamed atherosclerotic plaques due to high glucose uptake by macrophages.

-

Patient Preparation:

-

Fasting for at least 6 hours prior to the scan to minimize background glucose levels.

-

A low-carbohydrate, high-fat diet the day before the scan can help suppress myocardial FDG uptake, improving visualization of coronary plaques.

-

-

Image Acquisition:

-

Intravenous injection of 18F-FDG (typically 5 MBq/kg).

-

An uptake period of 60-90 minutes.

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

A PET scan is acquired over the region of interest (e.g., carotid arteries).

-

-

Image Analysis:

-

PET and CT images are co-registered.

-

Regions of interest (ROIs) are drawn around the atherosclerotic plaques identified on the CT images.

-

The maximum standardized uptake value (SUVmax) within the plaque ROI is determined.

-

To correct for background blood pool activity, the SUVmax of the plaque is divided by the mean SUV of the blood pool (e.g., in the jugular vein) to calculate the target-to-background ratio (TBR).[5]

-

dot

Figure 3: Experimental workflow for assessing plaque inflammation using 18F-FDG PET/CT.

Characterization of Plaque Composition using IVUS-VH

Intravascular Ultrasound with Virtual Histology (IVUS-VH) is an invasive imaging modality that provides detailed information on the composition of atherosclerotic plaques.

-

Procedure:

-

Image Analysis:

-

The raw radiofrequency ultrasound data is analyzed using a proprietary algorithm to classify plaque into four tissue types: fibrous, fibro-fatty, necrotic core, and dense calcium.[12]

-

The lumen and external elastic membrane borders are manually or semi-automatically traced.

-

The absolute and percentage volumes of each plaque component, particularly the necrotic core, are quantified for a defined segment of the artery.[12]

-

Quantification of Lysophosphatidylcholine (Lyso-PC) and Oxidized Non-Esterified Fatty Acids (ox-NEFAs)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the sensitive and specific quantification of lipid species like Lyso-PC and ox-NEFAs in biological samples.

-

Sample Preparation:

-

Lipids are extracted from plasma or serum using a solvent system (e.g., Folch or Bligh-Dyer method).

-

Internal standards (deuterated or 13C-labeled analogues of the target lipids) are added for accurate quantification.

-

-

LC-MS/MS Analysis:

-

The lipid extract is injected into a liquid chromatography system for separation of the different lipid species.

-

The separated lipids are then introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte and its internal standard are monitored.[13]

-

-

Data Analysis:

-

The peak areas of the target analytes and their corresponding internal standards are integrated.

-

The concentration of each lipid species is calculated based on the ratio of its peak area to that of its internal standard and a calibration curve generated with known concentrations of authentic standards.[13]

-

Conclusion

This compound represents a targeted therapeutic approach to atherosclerosis by inhibiting the enzymatic activity of Lp-PLA2. This mechanism aims to reduce the production of pro-inflammatory and pro-atherogenic mediators, Lyso-PC and ox-NEFAs, thereby mitigating plaque inflammation and potentially enhancing plaque stability. While preclinical and early-phase clinical studies have demonstrated effective Lp-PLA2 inhibition and some favorable effects on biomarkers and plaque composition, larger clinical outcome trials with the related compound Darapladib (STABILITY and SOLID-TIMI 52) did not show a significant reduction in major adverse cardiovascular events.[14] Further research is warranted to fully elucidate the therapeutic potential of Lp-PLA2 inhibition in specific patient populations and at different stages of atherosclerotic disease. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of vascular inflammation.

References

- 1. Inflammatory Biomarkers Interleukin-6 and C-Reactive Protein and Outcomes in Stable Coronary Heart Disease: Experiences From the STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. scribd.com [scribd.com]

- 4. A new method to measure necrotic core and calcium content in coronary plaques using intravascular ultrasound radiofrequency-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]

- 7. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated Biomarker and Imaging Study-2 - American College of Cardiology [acc.org]

- 9. ahajournals.org [ahajournals.org]

- 10. labcorp.com [labcorp.com]

- 11. ahajournals.org [ahajournals.org]

- 12. A new method to measure necrotic core and calcium content in coronary plaques using intravascular ultrasound radiofrequency-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Rilapladib: A Technical Guide to a Selective Lp-PLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that plays a significant role in vascular inflammation and the pathogenesis of atherosclerosis.[1][2] Secreted predominantly by inflammatory cells like macrophages, T-cells, and mast cells, Lp-PLA2 circulates in plasma primarily bound to low-density lipoprotein (LDL).[1][3] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (ox-FA).[1] These products promote endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques.[1][4]

Given its central role in atherogenesis, Lp-PLA2 has emerged as a compelling therapeutic target. Rilapladib (formerly SB-659032) is a potent and selective inhibitor of the Lp-PLA2 enzyme.[5][6] It was developed to interrupt the inflammatory cascade mediated by Lp-PLA2, with initial investigations focused on atherosclerosis and subsequent exploration into other conditions with inflammatory components, such as Alzheimer's disease.[7][8][9] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Compound Profile and Mechanism of Action

This compound is a small molecule inhibitor designed for high-affinity, selective binding to Lp-PLA2.[7] Its chemical and pharmacological properties are detailed below.

Table 1: this compound Compound Profile

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | [10] |

| Chemical Formula | C40H38F5N3O3S | [8][10][11] |

| Molecular Weight | 735.81 g/mol | [8][11] |

| CAS Number | 412950-08-4 | [8] |

| IC50 (Lp-PLA2) | 230 pM | [5][6] |

| IC50 (rhLp-PLA2) | 3 nM | [12] |

| IC50 (plasma Lp-PLA2) | 9 nM |[12] |

This compound's primary mechanism of action is the direct inhibition of the Lp-PLA2 enzyme, thereby preventing the hydrolysis of oxidized phospholipids.[7] By blocking this catalytic activity, this compound is expected to reduce the downstream production of Lyso-PC and other inflammatory mediators, thus mitigating vascular inflammation and potentially slowing the progression of atherosclerosis.[7]

Lp-PLA2 Signaling Pathway and this compound Intervention

The pro-inflammatory cascade initiated by Lp-PLA2 is a key driver in the development and progression of atherosclerotic plaques. The enzyme's activity within the arterial intima leads to a self-perpetuating cycle of inflammation and lipid accumulation.

Caption: Lp-PLA2 pro-inflammatory signaling pathway in atherosclerosis.

Pharmacokinetics and Pharmacodynamics

Studies in human subjects have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, demonstrating its ability to achieve substantial and sustained inhibition of its target enzyme.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Finding | Study Population | Reference |

|---|---|---|---|

| Plasma Lp-PLA2 Inhibition | ~80% reduction in plasma Lp-PLA2 activity | Subjects with possible mild Alzheimer's Disease | [13] |

| Metabolite Exposure | Mean plasma exposure to SB-664601 (major metabolite) was ~16% of this compound | Subjects with possible mild Alzheimer's Disease | [13] |

| Platelet Aggregation | No demonstrable effect on platelet aggregation induced by ADP, collagen, or PAF | In vitro human plasma samples | [14] |

| Lp-PLA2 Inhibition (vs. Placebo) | 21.7%–23.8% inhibition persisted 3 weeks after the final dose | Healthy Volunteers |[14] |

Clinical Evidence

This compound has been evaluated in clinical trials for both atherosclerosis and Alzheimer's disease, with mixed but informative results.

Atherosclerosis

While large-scale Phase III trials for this compound in atherosclerosis are not as extensively documented as for its counterpart, darapladib, earlier phase studies aimed to establish its safety and effect on biomarkers of inflammation and plaque composition.

Table 3: Summary of a Key Imaging Study in Atherosclerosis (NCT00695305)

| Parameter | Description |

|---|---|

| Study Title | An Imaging Study in Patients With Atherosclerosis Taking this compound or Placebo for 12 Weeks |

| Phase | Phase 2 |

| Design | Randomized, double-blind, placebo-controlled, parallel-group study |

| Population | 50-80 years old with documented atherosclerotic vascular disease and evidence of plaque inflammation |

| Intervention | This compound or placebo once daily for 12 weeks |

| Primary Objectives | To examine the safety, tolerability, and effects of this compound on plasma Lp-PLA2 activity, plaque inflammation, and Platelet-Activating Factor (PAF) |

| Key Inclusion Criteria | Documented atherosclerotic disease (e.g., prior MI, revascularization), stable for ≥6 months; carotid or aortic plaque inflammation (TBR ≥ 1.6); stable statin dose |

| Key Exclusion Criteria | History of malignancy, glaucoma, life-threatening condition other than vascular disease, QTc interval ≥450msec, prior exposure to this compound |

Reference:[15]

Although the specific results of this imaging study are not detailed in the provided search results, the failure of the related Lp-PLA2 inhibitor, darapladib, in large Phase III cardiovascular outcome trials (STABILITY and SOLID-TIMI 52) tempered enthusiasm for this drug class in preventing major adverse cardiac events.[3]

Alzheimer's Disease

A Phase 2a study investigated this compound's potential to modify disease progression in patients with mild Alzheimer's disease (AD) and evidence of cerebrovascular disease, based on preclinical data suggesting a role for Lp-PLA2 in neuroinflammation.

Table 4: Summary of Phase 2a Clinical Trial in Alzheimer's Disease (NCT01428453)

| Parameter | Description |

|---|---|

| Study Title | A Phase 2a Study to Evaluate the Effect of this compound (SB-659032) on Biomarkers Related to the Pathogenesis and Progression of Alzheimer's Disease |

| Population | 124 subjects with possible mild AD and neuroimaging evidence of cerebrovascular disease, on stable background AD therapy |

| Design | Randomized, double-blind, placebo-controlled, parallel-group, 24-week study |

| Intervention | This compound 250 mg once daily vs. Placebo |

| Primary Endpoints | Change from baseline in CSF Aβ1–42; Change from baseline in CogState executive function/working memory (EF/WM) composite score |

| Key Results | |

| Safety | Well tolerated with no significant safety concerns.[13][16] |

| EF/WM Composite Score | Statistically significant improvement vs. placebo (effect size, 0.45; P = .026).[13][16] |

| CSF Aβ1–42 | No significant difference between groups (P = .133).[13][16] |

| Other Biomarkers | Preliminary evidence of effects on albumin quotient, tau/P-tau, and neurofilament light chain.[13][16] |

These findings provided initial evidence that Lp-PLA2 inhibition could be a novel therapeutic avenue for dementia, potentially through mechanisms independent of direct amyloid-beta clearance.[16]

Experimental Protocols

Measurement of Lp-PLA2 Activity

A common method for quantifying Lp-PLA2 activity in plasma or serum samples involves a colorimetric assay using a synthetic substrate that releases a chromogen upon hydrolysis.

Protocol: Thio-PAF Acetylhydrolase Assay

-

Principle: This assay utilizes 2-thio-PAF as a substrate. The hydrolysis of the acetyl group at the sn-2 position by Lp-PLA2 releases a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance.[19][20][21]

-

Reagents:

-

Sample (e.g., 10 µL of plasma or serum)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

EGTA (to chelate Ca2+ and inhibit Ca2+-dependent PLAs)

-

DTNB solution

-

Substrate solution (2-thio-PAF)

-

-

Procedure:

-

Pipette 10 µL of the plasma sample into a 96-well plate.

-

Add assay buffer containing EGTA and DTNB to the well.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow any free thiols in the sample to react with DTNB.[19]

-

Initiate the reaction by adding the 2-thio-PAF substrate solution.

-

Immediately place the plate in a microplate reader set to measure absorbance at 414 nm.

-

Read the absorbance kinetically (e.g., once every minute) for a set duration.

-

The rate of change in absorbance (ΔA/min) is directly proportional to the Lp-PLA2 activity in the sample.

-

Caption: Experimental workflow for measuring Lp-PLA2 activity.

Clinical Trial Methodology: Phase 2a in Alzheimer's Disease

The design of the NCT01428453 study provides a template for evaluating a peripherally-acting anti-inflammatory agent in a neurodegenerative disease.

Protocol: Randomized Controlled Trial Design

-

Screening Phase (approx. 4 weeks):

-

Assess potential subjects against inclusion/exclusion criteria.

-

Inclusion: Mild AD diagnosis, neuroimaging evidence of cerebrovascular disease, stable AD therapy (AChEI and/or memantine), MMSE score 20-26.[13][17]

-

Perform baseline cognitive assessments (e.g., CogState battery).

-

Collect baseline blood and cerebrospinal fluid (CSF) samples via lumbar puncture.[17]

-

-

Randomization:

-

Eligible subjects are randomized in a 1:1 ratio using a double-blind procedure.

-

Group 1: this compound (250 mg, oral, once daily).

-

Group 2: Matching Placebo (oral, once daily).

-

-

Treatment Phase (24 weeks):

-

Subjects self-administer the investigational product daily.

-

Clinic visits are scheduled at weeks 1, 4, 8, 12, 16, 20, and 24.

-

Monitor safety and tolerability via adverse event reporting, vital signs, ECGs, and laboratory tests.

-

Repeat cognitive assessments at weeks 12 and 24.

-

Collect blood samples for PK/PD analysis at various time points.

-

At week 24, repeat the lumbar puncture to collect end-of-treatment CSF samples.

-

-

Follow-up Phase (2 weeks):

-

A final follow-up visit occurs approximately 2 weeks after the last dose to assess for any delayed adverse events.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayo.edu [mayo.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medkoo.com [medkoo.com]

- 9. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C40H38F5N3O3S | CID 9918381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. cogstate.com [cogstate.com]

- 19. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

Rilapladib's role in neuroinflammation and Alzheimer's disease

An In-Depth Technical Guide to Rilapladib: Targeting Neuroinflammation in Alzheimer's Disease

Executive Summary

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive cognitive decline. A growing body of evidence implicates neuroinflammation and cerebrovascular dysfunction as key drivers of AD pathogenesis. Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a critical enzyme in mediating vascular inflammation. This technical guide provides a comprehensive overview of this compound, a potent and selective Lp-PLA2 inhibitor, and its role as a potential therapeutic agent for Alzheimer's disease. We detail the underlying mechanism of action, synthesize key preclinical and clinical findings, and provide detailed experimental protocols to support future research and development.

The Role of Lp-PLA2 in Neuroinflammation and AD

Lp-PLA2 is a calcium-independent phospholipase primarily produced by inflammatory cells such as macrophages, T lymphocytes, and mast cells[1]. It circulates in plasma predominantly bound to low-density lipoprotein (LDL)[1]. The enzyme exhibits substrate specificity for oxidized phospholipids within LDL particles, hydrolyzing them to produce lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids[1].

These products are potent pro-inflammatory mediators. Lyso-PC, in particular, has been shown to be a mediator of inflammatory stress on brain microvascular endothelial cells (BMECs), which form the blood-brain barrier (BBB)[1]. Elevated levels of lyso-PC can increase the permeability of the BBB, leading to the extravasation of plasma components into the brain parenchyma, promoting neuroinflammation, and potentially impairing the clearance of toxic metabolites like Aβ[1]. Epidemiological studies have found that higher levels of Lp-PLA2 mass and activity are independently associated with an increased risk of dementia and Alzheimer's disease[2].

This compound: Mechanism of Action

This compound (SB-659032) is a potent, selective, and reversible inhibitor of the Lp-PLA2 enzyme. The central hypothesis for its therapeutic effect in Alzheimer's disease is that by inhibiting Lp-PLA2 activity in the periphery, this compound reduces the systemic production of lyso-PC and other pro-inflammatory mediators. This is theorized to restore or maintain the integrity of the BBB, thereby mitigating neuroinflammation and its downstream pathological consequences, including neuronal toxicity and reduced Aβ clearance[1]. Notably, preclinical data suggest that this compound is not brain-penetrant, indicating its primary site of action is in the systemic circulation[1].

Signaling Pathways in Lp-PLA2-Mediated Neuroinflammation

The pro-inflammatory effects of the Lp-PLA2 product, lysophosphatidylcholine (lyso-PC), on brain endothelial cells are mediated by several interconnected signaling pathways. These pathways converge to increase endothelial permeability and promote an inflammatory state.

References

- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diabetes and hypercholesterolemia increase blood-brain barrier permeability and brain amyloid deposition: beneficial effects of the LpPLA2 inhibitor darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilapladib: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilapladib is a selective, small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, relevant signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data from pivotal studies are presented to facilitate further research and development in this area.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[1] It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][2] These molecules contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, key events in the development and progression of atherosclerotic plaques.[3][4] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events.[5][6]

In the central nervous system, Lp-PLA2 is also implicated in neuroinflammation and has been investigated as a potential therapeutic target for Alzheimer's disease.[1][7] this compound (SB-659032) is a potent and selective inhibitor of Lp-PLA2.[1][8] This document details the scientific rationale and available evidence supporting the therapeutic investigation of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Lp-PLA2. This inhibition reduces the production of lyso-PC and oxNEFAs, thereby attenuating the downstream inflammatory cascade.

Signaling Pathway in Atherosclerosis

In the context of atherosclerosis, the inhibition of Lp-PLA2 by this compound is hypothesized to interrupt the inflammatory cycle within the arterial wall. By reducing the generation of pro-inflammatory lipids, this compound may decrease the recruitment of monocytes and their differentiation into macrophages, inhibit foam cell formation, and potentially stabilize vulnerable atherosclerotic plaques.[2][4][9]

Potential Signaling Pathway in Neuroinflammation

In neurodegenerative conditions such as Alzheimer's disease, Lp-PLA2-mediated inflammation may contribute to blood-brain barrier dysfunction and neuronal damage. This compound, by peripherally reducing pro-inflammatory mediators, is hypothesized to indirectly mitigate neuroinflammation.[1] Furthermore, some evidence suggests a potential link between Lp-PLA2 and the JAK2/STAT3 signaling pathway, which is involved in inflammation and autophagy, though this has been primarily studied in the context of nonalcoholic steatohepatitis.[10]

Quantitative Data from Clinical Trials

Pharmacodynamics: Lp-PLA2 Inhibition

This compound has demonstrated potent inhibition of plasma Lp-PLA2 activity in clinical studies.

| Study Population | This compound Dose | Duration | Lp-PLA2 Activity Reduction (vs. Placebo) | Reference |

| Healthy Adult Men | 250 mg once daily | 14 days | ~90% | [11] |

| Mild Alzheimer's Disease | 250 mg once daily | 24 weeks | ~80% | [1] |

Efficacy in Alzheimer's Disease (NCT01428453)

A Phase 2a study evaluated the effect of this compound in subjects with possible mild Alzheimer's disease and evidence of cerebrovascular disease.[1][12][13]

| Endpoint | This compound (n=61) | Placebo (n=62) | Effect Size (95% CI) | p-value | Reference |

| Change from Baseline in CogState Executive Function/Working Memory (EF/WM) Composite Score at Week 24 | 0.45 (0.055 - 0.84) | 0.026 | [1][12] | ||

| Change from Baseline in CSF Aβ1-42 at Week 24 | 0.133 | [1][12] |

Preliminary evidence also suggested effects on other biomarkers including albumin quotient, tau/P-tau, and neurofilament light chain.[1][12]

Safety and Tolerability (NCT01428453)

This compound was generally well-tolerated in the 24-week Alzheimer's disease study.[1]

| Adverse Event Profile | This compound (n=61) | Placebo (n=62) | Reference |

| Subjects with any on-treatment AE | 64% | 63% | [1] |

| Most common AEs | Similar between groups | Similar between groups | [1] |

| Drug-related AEs | 15% | 15% | [1] |

| Withdrawals due to AEs | 11% (7 subjects) | 3% (2 subjects) | [1] |

Experimental Protocols

Lp-PLA2 Activity Assay

The activity of Lp-PLA2 in plasma or serum is typically measured using a colorimetric enzymatic assay.[14][15][16]

Principle: The assay is based on the hydrolysis of a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2. This reaction produces a colored product, 4-nitrophenol, which can be quantified spectrophotometrically.[14]

General Procedure:

-

Sample Collection and Preparation:

-

Assay Reaction:

-

A defined volume of serum is mixed with the substrate solution.

-

The reaction is incubated at a controlled temperature.

-

-

Measurement:

-

The rate of 4-nitrophenol formation is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.[14]

-

-

Quantification:

-

The Lp-PLA2 activity is calculated from the rate of absorbance change and expressed in units such as nmol/min/mL or U/L.[14]

-

Cerebrospinal Fluid (CSF) Biomarker Analysis

Analysis of CSF biomarkers for Alzheimer's disease, such as Aβ1-42, total tau (t-tau), and phosphorylated tau (p-tau), requires standardized pre-analytical procedures and sensitive analytical methods.[17][18][19][20]

Pre-analytical Protocol:

-

Collection: CSF is collected via lumbar puncture.

-

Handling: Use of low-protein-binding tubes is recommended to minimize biomarker adsorption. Samples should be processed (e.g., centrifuged) and stored (typically frozen at -80°C) under standardized conditions to ensure sample integrity.[17]

Analytical Methods:

-

Immunoassays (ELISA): Enzyme-linked immunosorbent assays are commonly used for the quantification of CSF biomarkers. These assays utilize specific antibodies to capture and detect the target analytes.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can be used as a reference method for the absolute quantification of CSF biomarkers.[18]

References

- 1. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Elevated Lipoprotein-Associated Phospholipase A2 Is Associated With Intracranial Atherosclerosis [frontiersin.org]

- 6. bcbsm.com [bcbsm.com]

- 7. Plasma Lipoprotein-Associated Phospholipase A2 Affects Cognitive Impairment in Patients with Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials | PLOS One [journals.plos.org]

- 12. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 16. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 17. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Rilapladib on Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of this barrier is a key pathological feature in a range of neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke. Rilapladib, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has emerged as a therapeutic candidate with the potential to modulate BBB permeability. This technical guide provides an in-depth analysis of the available evidence on the impact of this compound and Lp-PLA2 inhibition on the integrity of the blood-brain barrier.

Mechanism of Action: The Lp-PLA2 Pathway and BBB Integrity

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade. It hydrolyzes oxidized phospholipids, leading to the production of proinflammatory mediators, most notably lysophosphatidylcholine (lysoPC).[1] Elevated levels of lysoPC have been shown to directly increase the permeability of endothelial cells, the fundamental components of the BBB.[1] The proposed mechanism by which this compound influences BBB permeability is through the inhibition of Lp-PLA2, thereby reducing the production of lysoPC and mitigating its detrimental effects on endothelial cell junctions.

Signaling Pathway of Lp-PLA2-Mediated BBB Disruption

The following diagram illustrates the signaling cascade initiated by Lp-PLA2 that ultimately leads to a compromise in BBB integrity. This compound's point of intervention is also highlighted.

Clinical and Preclinical Evidence

This compound Clinical Trial in Alzheimer's Disease

A significant clinical study (NCT01428453) investigated the effects of this compound in subjects with possible mild Alzheimer's disease and evidence of cerebrovascular disease.[1][2] A key exploratory endpoint of this study was the assessment of the albumin quotient (AlbQ), a recognized biomarker for blood-brain barrier integrity. An elevated AlbQ indicates increased passage of albumin from the blood into the cerebrospinal fluid (CSF), signifying a more permeable BBB.

Data Presentation: Albumin Quotient (AlbQ) Changes

| Treatment Group | N | Baseline Mean AlbQ (SD) | Change from Baseline at Week 24 (Mean) | Bayesian Posterior Probability of Treatment Difference |

| This compound (250 mg/day) | 51 | 7.1 (2.4) | -0.1 | ~83% |

| Placebo | 54 | 7.3 (2.8) | +0.4 |

Experimental Protocol: Measurement of Albumin Quotient

-

Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[2]

-

Participants: 124 subjects with possible mild Alzheimer's disease and neuroimaging evidence of cerebrovascular disease.[2]

-

Intervention: this compound (250 mg once daily) or placebo.[2]

-

Sample Collection: Cerebrospinal fluid (CSF) and serum samples were collected at baseline and at week 24.

-

Analysis: The albumin quotient (AlbQ) was calculated as the ratio of CSF albumin to serum albumin. The change from baseline in AlbQ was the primary outcome for this biomarker assessment.

Darapladib Preclinical Study in a Porcine Model

Darapladib, another potent Lp-PLA2 inhibitor, has been studied in a preclinical model of diabetes and hypercholesterolemia in pigs, conditions known to compromise BBB integrity. This study provides further evidence for the role of Lp-PLA2 in maintaining BBB function.

Data Presentation: Blood-Brain Barrier Permeability to IgG

| Treatment Group | Outcome |

| Diabetic & Hypercholesterolemic (DMHC) Pigs | Increased leakage of microvascular Immunoglobulin G (IgG) into the brain parenchyma. |

| DMHC Pigs + Darapladib | Reduced amount of IgG-immunopositive material that leaked into the brain. |

Experimental Protocol: Assessment of BBB Permeability in a Porcine Model

-

Animal Model: A porcine model of diabetes mellitus and hypercholesterolemia (DMHC).[3]

-

Intervention: Treatment with the Lp-PLA2 inhibitor, darapladib.[3]

-

Endpoint: Blood-brain barrier permeability was assessed using immunoglobulin G (IgG) as a biomarker.[3]

-

Methodology: Brain tissue was examined using immunohistochemistry to detect the presence and extent of IgG leakage from blood vessels into the brain parenchyma. A reduction in IgG extravasation was indicative of improved BBB integrity.[3]

Detailed Signaling and Experimental Workflows

Signaling Pathway of Lysophosphatidylcholine (lysoPC) on Endothelial Tight Junctions

LysoPC, the product of Lp-PLA2 activity, has been demonstrated to directly impact the tight junctions between endothelial cells of the BBB. The following diagram details the intracellular signaling pathways activated by lysoPC that lead to the breakdown of these critical junctions.

Experimental Workflow for Assessing BBB Permeability in the this compound Clinical Trial

The workflow for evaluating the effect of this compound on BBB permeability in the clinical trial is outlined below.

Conclusion

The available evidence suggests that inhibition of Lp-PLA2 by this compound has a beneficial impact on the integrity of the blood-brain barrier. Clinical data, although exploratory, indicates a trend towards the stabilization of BBB permeability in patients with mild Alzheimer's disease and cerebrovascular disease, as measured by the albumin quotient.[1][2] This is supported by preclinical findings with another Lp-PLA2 inhibitor, darapladib, which demonstrated a reduction in BBB leakage in a relevant animal model.[3] The underlying mechanism is likely the reduction of the proinflammatory mediator lysoPC, which has been shown to disrupt endothelial tight junctions through specific signaling pathways. Further research with more direct and quantitative measures of BBB permeability is warranted to fully elucidate the therapeutic potential of this compound in neurological disorders characterized by BBB dysfunction.

References

Rilapladib's pharmacokinetics and pharmacodynamics in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacology of Rilapladib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (SB-659032) is a potent and selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases such as Alzheimer's disease.[1][2][3] By blocking Lp-PLA2, this compound prevents the hydrolysis of oxidized phospholipids into pro-inflammatory mediators, lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3] This guide summarizes the available preclinical pharmacokinetic and pharmacodynamic data for this compound, provides detailed experimental methodologies for key assays, and visualizes the core signaling pathways and experimental workflows. It should be noted that detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain; therefore, some information is inferred from related compounds or human clinical studies to provide a broader context for researchers.

Mechanism of Action and Signaling Pathway

This compound targets Lp-PLA2, an enzyme primarily secreted by inflammatory cells like macrophages, T-lymphocytes, and mast cells.[2] In circulation, Lp-PLA2 associates with low-density lipoprotein (LDL) particles.[3] During oxidative stress, phospholipids on the surface of LDL become oxidized. Lp-PLA2 specifically cleaves these oxidized phospholipids, generating lyso-PC and oxNEFAs.[3] These products are potent pro-inflammatory mediators that promote endothelial dysfunction, foam cell formation, and the progression of atherosclerotic plaques.[4][5] this compound directly inhibits this enzymatic activity, thereby reducing the production of these inflammatory downstream products.[3]

Pharmacodynamics in Preclinical Models

The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of plasma Lp-PLA2 activity. Preclinical studies have demonstrated that inhibiting this enzyme leads to a reduction in peripheral biomarkers of inflammation.[2] While specific dose-response data for this compound in animal models is limited in published literature, studies on the related Lp-PLA2 inhibitor darapladib and clinical data from this compound trials provide strong evidence of target engagement.

Table 1: Summary of Pharmacodynamic Effects of Lp-PLA2 Inhibition

| Parameter | Species / Model | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Lp-PLA2 Activity | Human | This compound 250 mg/day for 24 weeks | ~80% reduction in plasma Lp-PLA2 activity. | [2] |

| Inflammation | Nonclinical Models | Lp-PLA2 Inhibition | Reduction in peripheral measures of inflammation. | [2] |

| BBB Integrity | Animal Models | DPT0416 (CNS-penetrant Lp-PLA2 inhibitor) | Improvement in Blood-Brain Barrier (BBB) integrity and reduction in brain inflammation. |[5] |

Pharmacokinetics in Preclinical Models

Table 2: Summary of Available Pharmacokinetic Properties of this compound

| ADME Parameter | Species / Model | Finding / Data | Reference |

|---|---|---|---|

| Absorption | N/A | Oral administration is the route used in clinical studies. | [2] |

| Distribution | Nonclinical Models | This compound is generally not considered to be brain penetrant. | [2] |

| Mice and Rats | A related Lp-PLA2 inhibitor, GSK2647544, showed blood-to-brain (Kp) ratios of 0.4 to 0.75. | [1] | |

| Metabolism | Human | A major metabolite, SB-664601, had plasma exposure of approximately 16% of the parent compound. | [2] |

| Excretion | N/A | Data not publicly available. |[3] |

Experimental Protocols

Measurement of Lp-PLA2 Activity

A common method for determining Lp-PLA2 activity in plasma or serum samples involves a colorimetric assay using a synthetic substrate.

Principle: The assay utilizes 2-thio-Platelet Activating Factor (2-thio-PAF) as a substrate for Lp-PLA2. The hydrolysis of the thioester bond at the sn-2 position by Lp-PLA2 releases a free thiol group. This thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically by measuring the change in absorbance at ~414 nm.

Materials:

-

Plasma or serum samples

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.2)

-

EGTA (e.g., 1 mmol/L)

-

DTNB solution (e.g., 2 mmol/L)

-

2-thio-PAF substrate solution (e.g., 50 µmol/L)

-

96-well microplate

-

Plate reader capable of kinetic measurements at 414 nm

Procedure:

-

Sample Preparation: Collect blood in appropriate tubes (e.g., EDTA for plasma) and centrifuge to separate plasma/serum. Store samples at -80°C until analysis.

-

Reaction Setup: In each well of a 96-well plate, add the following:

-

10 µL of plasma/serum sample.

-

A mixture containing Tris-HCl buffer, EGTA, and DTNB.

-

-

Pre-incubation: Incubate the plate at room temperature for approximately 30 minutes. This step allows any free thiols in the sample to react with DTNB.

-

Initiate Reaction: Add the 2-thio-PAF substrate solution to each well to start the enzymatic reaction. The total volume is typically around 200 µL.

-

Kinetic Measurement: Immediately place the plate in a plate reader pre-set to 37°C. Measure the absorbance at 414 nm every minute for a defined period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the Lp-PLA2 activity from the rate of change in absorbance per minute (Vmax) using a molar extinction coefficient for 5-thio-2-nitrobenzoic acid. Activity is typically expressed as µmol/min/mL.

In Vivo Efficacy Study Workflow (Atherosclerosis Model)

The following workflow describes a typical preclinical study to evaluate the efficacy of an Lp-PLA2 inhibitor in a genetically modified mouse model of atherosclerosis, such as the ApoE-deficient mouse.

Conclusion

This compound is a well-characterized inhibitor of the Lp-PLA2 enzyme, a key player in vascular and potentially neuro-inflammation. Pharmacodynamic studies confirm its ability to robustly inhibit plasma Lp-PLA2 activity. However, the publicly available information on its preclinical pharmacokinetics—including absorption, distribution, metabolism, and excretion—is limited. This data gap makes direct translation of dose and exposure from preclinical models to clinical scenarios challenging based solely on public information. Researchers aiming to work with this compound or similar molecules should consider conducting initial pharmacokinetic studies in their chosen preclinical model to establish a clear relationship between the administered dose, systemic exposure, and the desired pharmacodynamic effect of Lp-PLA2 inhibition. The protocols and workflows described herein provide a foundational framework for such investigations.

References

- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. DP Tech Nominates CNS Penetrable Lp-PLA2 Inhibitor for Alzheimer's [synapse.patsnap.com]

- 5. DP Technology Announces Nomination of Development Candidate, a CNS Penetrable Lp-PLA2 Inhibitor for Alzheimer's Disease [prnewswire.com]

The Discovery and Development of Rilapladib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilapladib is a selective, orally administered inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases.[1][2] Developed through a collaboration between Human Genome Sciences and GlaxoSmithKline, this compound represents a therapeutic strategy targeting vascular inflammation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the underlying scientific data and experimental methodologies.

The Role of Lp-PLA2 in Disease Pathophysiology

Lp-PLA2 is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL).[3][4] It is produced by inflammatory cells, including macrophages, T-lymphocytes, and mast cells.[1] The enzyme's primary substrate is oxidized phospholipids within LDL particles.[3] Hydrolysis of these oxidized phospholipids by Lp-PLA2 generates two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][3] These molecules contribute to the inflammatory cascade within the arterial wall, promoting the development and progression of atherosclerotic plaques.[4] Elevated levels of Lp-PLA2 have been associated with an increased risk of cardiovascular events.[2] More recently, a role for Lp-PLA2 in the pathology of Alzheimer's disease has been investigated, with the hypothesis that systemic inflammation contributes to neurodegeneration.[5][6]

Signaling Pathway of Lp-PLA2-Mediated Inflammation

The following diagram illustrates the central role of Lp-PLA2 in converting oxidized LDL into pro-inflammatory mediators that drive vascular inflammation and atherosclerosis.

Preclinical Development

Specific quantitative data from preclinical studies on this compound are not extensively available in the public domain. The following table summarizes representative data from preclinical studies of a similar Lp-PLA2 inhibitor, darapladib, which provides context for the expected pharmacological profile of this class of drugs.

| Parameter | Species | Model | Treatment | Key Findings | Reference |

| Pharmacodynamics | |||||

| Lp-PLA2 Activity Inhibition | LDLR-deficient mice | Atherosclerosis | 50 mg/kg/day darapladib for 6 weeks | >60% inhibition of serum Lp-PLA2 activity | [7] |

| Inflammatory Biomarkers | LDLR-deficient mice | Atherosclerosis | 50 mg/kg/day darapladib for 6 weeks | Significant reduction in serum hs-CRP and IL-6 levels | [7] |

| Efficacy | |||||

| Atherosclerotic Plaque Area | ApoE-deficient mice | Atherosclerosis | 50 mg/kg/day darapladib for 6 weeks | Significant reduction in atherosclerotic plaque formation | [6] |

Clinical Development of this compound

This compound has been investigated in clinical trials for both cardiovascular disease and Alzheimer's disease. A key study in the development of this compound for neurodegenerative disorders is the Phase 2a clinical trial NCT01428453.

Clinical Trial NCT01428453: A Study in Alzheimer's Disease

This randomized, double-blind, placebo-controlled study evaluated the effect of this compound on cognition and cerebrospinal fluid (CSF) biomarkers in subjects with mild Alzheimer's disease and evidence of cerebrovascular disease.[5][6]

Study Design:

Key Quantitative Results:

| Parameter | This compound (n=61) | Placebo (n=62) | p-value | Reference |

| Primary Endpoints | ||||

| Change from baseline in CogState Executive Function/Working Memory composite score (at week 24) | Statistically significant improvement (Effect size: 0.45) | - | 0.026 | [5][6] |

| Change from baseline in CSF Aβ1-42 (at week 24) | No significant difference | No significant difference | 0.133 | [5][6] |

| Pharmacodynamics | ||||

| Plasma Lp-PLA2 Activity Reduction | ~80% | - | N/A | [8] |

| Safety and Tolerability | ||||

| On-treatment Adverse Events | 64% | 63% | N/A | [6] |

Experimental Protocols

Detailed, proprietary experimental protocols for the this compound clinical trials are not publicly available. However, the following sections describe the principles and general procedures for the key assays used, based on commercially available kits and published methodologies that were likely employed.

Measurement of Lp-PLA2 Activity (PLAC® Test)

The PLAC® Test is an enzymatic assay for the quantitative determination of Lp-PLA2 activity in plasma or serum.

Principle: The assay utilizes a substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product, 4-nitrophenol. The rate of color formation is directly proportional to the Lp-PLA2 activity and is measured spectrophotometrically.[9]

General Procedure:

-

Sample Preparation: Serum or EDTA plasma is collected from the patient. Hemolyzed samples are not suitable for this assay.[10]

-

Reagent Preparation: The PLAC® Test kit contains two reagents (R1 and R2). These are typically ready-to-use liquid reagents.

-

Assay Performance:

-

A specific volume of the patient sample is mixed with Reagent 1 in a reaction cuvette.

-

After a brief incubation, Reagent 2 (containing the substrate) is added to initiate the reaction.

-

The change in absorbance is monitored at a specific wavelength (e.g., 410 nm) over a defined period by an automated clinical chemistry analyzer.[9]

-

-

Calibration: A multi-point calibration curve is generated using calibrators with known Lp-PLA2 activity.

-

Calculation: The Lp-PLA2 activity in the patient sample is calculated from the rate of absorbance change by interpolating from the calibration curve. Results are typically expressed in nmol/min/mL.[9]

Cerebrospinal Fluid (CSF) Biomarker Analysis (INNO-BIA AlzBio3)

The INNO-BIA AlzBio3 is a multiplex immunoassay for the quantitative determination of amyloid-beta (1-42) (Aβ1-42), total-tau (t-tau), and phosphorylated-tau (p-tau181) in human CSF. The assay is based on the Luminex xMAP technology.

Principle: The assay employs three distinct sets of fluorescently coded microspheres, each coated with a monoclonal antibody specific for one of the target biomarkers (Aβ1-42, t-tau, or p-tau181). The biomarkers in the CSF sample bind to their respective antibody-coated microspheres. A biotinylated secondary antibody and a streptavidin-phycoerythrin (SAPE) reporter molecule are then added to form a fluorescent complex. The microspheres are analyzed by a Luminex instrument, which identifies the microsphere set (and thus the analyte) and quantifies the fluorescence of the reporter molecule, which is proportional to the concentration of the biomarker.[11]

General Procedure:

-

Sample Collection and Handling: CSF is collected via lumbar puncture. It is critical to use standardized collection and storage procedures to minimize pre-analytical variability.[12]

-

Assay Performance:

-

CSF samples, calibrators, and controls are added to a 96-well plate.

-

The antibody-coated microsphere mixture is added to each well.

-

The plate is incubated to allow for antigen-antibody binding.

-

The microspheres are washed to remove unbound material.

-

The biotinylated secondary antibody mixture is added, followed by another incubation and wash step.

-

Streptavidin-phycoerythrin (SAPE) is added, and the plate is incubated.

-

After a final wash, the microspheres are resuspended in sheath fluid.

-

-

Data Acquisition and Analysis: The plate is read on a Luminex instrument. The median fluorescence intensity (MFI) for each microsphere set in each well is measured. A calibration curve is generated for each analyte, and the concentrations in the unknown samples are calculated.[13]

Conclusion

This compound is a targeted inhibitor of Lp-PLA2 that has shown promise in modulating a key inflammatory pathway implicated in cardiovascular and neurodegenerative diseases. Clinical data, particularly from the NCT01428453 study in Alzheimer's disease, suggest a potential cognitive benefit, although the effects on core Alzheimer's biomarkers were not significant in this initial study.[5][6] The development of this compound highlights the growing interest in the role of vascular inflammation in a range of pathologies. Further research is warranted to fully elucidate the therapeutic potential of Lp-PLA2 inhibition.

References

- 1. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Expression of Lp-PLA2 and Lysophosphatidylcholine in Symptomatic Carotid Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidized phospholipids and lipoprotein-associated phospholipase A2 as important determinants of Lp(a) functionality and pathophysiological role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Lp-PLA2, Lipoprotein-Associated Phospholipase A2, Activity (PLAC) | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 11. Qualification of the analytical and clinical performance of CSF biomarker analyses in ADNI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Summary of dates of CSF Biomarker Analysis | ADNI [adni.loni.usc.edu]

- 13. researchgate.net [researchgate.net]

Rilapladib: An In-Depth Technical Guide to Preliminary In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Rilapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details the compound's mechanism of action, summarizes key quantitative data from in vitro experiments, outlines relevant experimental protocols, and visualizes complex biological pathways and workflows.

Introduction: this compound and its Therapeutic Target

This compound is a small molecule drug developed as a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[1] Lp-PLA2 is predominantly secreted by inflammatory cells such as monocyte-derived macrophages, T lymphocytes, and mast cells.[2][3] It circulates in plasma primarily bound to low-density lipoprotein (LDL).[2][3] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, notably lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.[1][4] By inhibiting this enzymatic activity, this compound is hypothesized to reduce inflammation within the vascular wall, thereby preventing the progression of atherosclerosis.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the Lp-PLA2 enzyme. In the context of atherosclerosis, the process begins with the oxidation of LDL particles within the arterial intima. Lp-PLA2 then acts on these oxidized LDL particles, catalyzing the hydrolysis of oxidized phospholipids. This reaction releases lyso-PC, a bioactive lipid that promotes a cascade of inflammatory events, including the recruitment of monocytes and their differentiation into macrophages, and ultimately, the formation of lipid-laden foam cells—a hallmark of early atherosclerotic lesions.[5][6]

This compound's inhibition of Lp-PLA2 is expected to block the production of lyso-PC and other pro-inflammatory mediators, thus interrupting this inflammatory cycle.[1] This targeted action is anticipated to reduce endothelial dysfunction, decrease the recruitment of inflammatory cells, and inhibit the formation of foam cells, thereby slowing the development of atherosclerotic plaques.

Quantitative Data on In Vitro Efficacy

The in vitro efficacy of this compound has been quantified primarily through its potent inhibition of the Lp-PLA2 enzyme and its effects on platelet aggregation.

Table 1: In Vitro Lp-PLA2 Inhibition by this compound

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ | 230 pM | Human Plasma | [7] |

| Enzyme Activity Reduction | 98% | Human Platelet-Rich Plasma | [7] |

| Mean Lp-PLA₂ Activity (Vehicle) | 27.0 (±2.5) nmol/min/mL | Human Platelet-Rich Plasma | [7] |

| Mean Lp-PLA₂ Activity (this compound) | 0.69 (±0.14) nmol/min/mL | Human Platelet-Rich Plasma | [7] |

Table 2: In Vitro Effect of this compound on Platelet Aggregation

An in vitro study was conducted to assess whether inhibiting Lp-PLA2 with this compound would enhance platelet-activating factor (PAF)-mediated platelet aggregation. The results demonstrated no significant effect on platelet aggregation.[7]

| Agonist | Parameter | Vehicle Control | This compound Treated | p-value | Reference |

| ADP | EC₅₀ | 1.08 µM | 1.05 µM | 0.46 | [7] |

| Collagen | EC₅₀ | 0.25 µg/mL | 0.25 µg/mL | 0.90 | [7] |

| PAF | EC₅₀ | 129.7 nM | 111.6 nM | 0.24 | [7] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating in vitro findings. The following sections describe the protocols for key experiments used to evaluate this compound.

Lp-PLA2 Activity Assay

This assay quantifies the enzymatic activity of Lp-PLA2 and its inhibition by compounds like this compound. A common method uses a synthetic substrate that releases a detectable product upon hydrolysis.

Principle: The assay measures the rate of hydrolysis of a substrate, such as [³H]-PAF or 2-thio-PAF, by Lp-PLA2 in a given sample (e.g., human plasma).[7][8] The rate of product formation is proportional to the enzyme's activity.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) or isolated Lp-PLA2 is prepared. For inhibition studies, samples are pre-incubated with this compound or a vehicle control.[7]

-

Reaction Initiation: A substrate solution (e.g., 2-thio-PAF) and a chromogenic reagent (e.g., 5,5′-dithiobis (2-nitrobenzoic acid), DTNB) are added to the sample.[4]

-

Detection: The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a thiol group that reacts with DTNB to produce a yellow-colored product. The change in absorbance is measured over time using a spectrophotometer (plate reader) at 414 nm.[4][8]

-

Calculation: The Lp-PLA2 activity is calculated from the rate of change in absorbance and is typically expressed as nmol of substrate consumed per minute per mL of plasma (nmol/min/mL).[7]

In Vitro Foam Cell Formation Assay

This assay is critical for assessing the anti-atherosclerotic potential of a drug by modeling a key event in plaque development.[9]

Principle: Monocytes are differentiated into macrophages and then incubated with modified lipoproteins (e.g., oxidized LDL) to induce lipid accumulation and transformation into foam cells. The effect of a test compound (this compound) on this process is quantified.[6][10]

Methodology:

-

Cell Culture: Human monocytes (e.g., from THP-1 cell line or primary cells) are cultured and differentiated into macrophages using agents like phorbol 12-myristate 13-acetate (PMA).[6]

-

Drug Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound or a vehicle control for a specified period.

-

Lipid Loading: Cells are then exposed to oxidized LDL (ox-LDL) to induce lipid uptake and foam cell formation.[6]

-

Staining and Visualization: After incubation, cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains intracellular lipid droplets red.[11] Cells are visualized using light microscopy.

-

Quantification: The amount of lipid accumulation can be quantified by eluting the Oil Red O dye from the cells and measuring its absorbance with a spectrophotometer. Alternatively, gene expression of key receptors and transporters involved in cholesterol flux (e.g., CD36, ABCA1, ABCG1) can be measured via RT-PCR or western blot.[6][9]

In Vitro Platelet Aggregation Assay

This assay is used to evaluate the potential for a compound to interfere with normal platelet function, a critical safety assessment.

Principle: Platelet aggregation in a sample of platelet-rich plasma (PRP) is induced by an agonist (e.g., ADP, collagen, or PAF). The change in light transmittance through the sample is measured as platelets aggregate.[7]

Methodology:

-

PRP Preparation: Blood is collected from healthy donors and centrifuged to obtain platelet-rich plasma.[7]

-

Drug Incubation: PRP samples are pre-incubated with this compound or a vehicle control.

-

Aggregation Measurement: The PRP sample is placed in an aggregometer. A baseline light transmittance is established.

-

Agonist Addition: An agonist (e.g., ADP, collagen, or PAF) is added to induce aggregation.

-

Data Recording: As platelets aggregate, the light transmittance through the sample increases. This change is recorded over time to generate an aggregation curve.

-

Analysis: Key parameters, such as maximal aggregation (%) and the concentration of agonist required for 50% maximal aggregation (EC₅₀), are calculated and compared between drug-treated and control samples.[7]

Conclusion

Preliminary in vitro studies demonstrate that this compound is a highly potent inhibitor of the Lp-PLA2 enzyme.[7] Quantitative assays show a near-complete reduction in Lp-PLA2 activity in human plasma at nanomolar concentrations.[7] Importantly, in vitro safety assessments indicate that this potent enzyme inhibition does not significantly alter platelet aggregation in response to various agonists, suggesting a low risk of thrombotic events.[7] While direct in vitro studies on this compound's effect on foam cell formation and specific inflammatory biomarkers are less prevalent in the public domain, its mechanism of action strongly supports its potential to mitigate these key atherogenic processes. The experimental protocols outlined in this guide provide a robust framework for further in vitro investigation into the anti-inflammatory and anti-atherosclerotic efficacy of this compound and other Lp-PLA2 inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A 24-week study to evaluate the effect of this compound on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vitro model of foam cell formation induced by a stretchable microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes: Rilapladib for Lp-PLA2 Inhibition

Introduction